5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Description
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group substituted with a fluorine atom . They are used as building blocks in organic synthesis . The oxazolidine ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH) .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as amidation , and the use of boronic esters . Protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction has been used to analyze the single crystal of the compound .Chemical Reactions Analysis
Reactions involving similar compounds include the protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, solubility, and reactivity have been reported .Safety and Hazards
Future Directions
Research into fluorophenyl compounds and related structures is ongoing. For example, the development of pH-responsive nano-drug delivery systems based on dynamic boronic acid/ester transformation has been reported . Additionally, the 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, has been suggested as a possible scaffold for the further development of new antimicrobial agents .
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNIMYKTUGDMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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